(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid
Overview
Description
“(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid” is a chemical compound with the molecular weight of 316.15 . The IUPAC name for this compound is 1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid . It is typically stored in an inert atmosphere and under -20°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H13BN2O4S/c1-10-4-6-11(7-5-10)22(20,21)17-9-13(15(18)19)12-3-2-8-16-14(12)17/h2-9,18-19H,1H3 . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It is typically stored in an inert atmosphere and under -20°C to maintain its stability .
Scientific Research Applications
Suzuki Cross-Coupling Reactions
The compound (1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid and related boronic acids have been extensively utilized in Suzuki cross-coupling reactions. These reactions are pivotal for constructing complex molecules, including highly functionalized heteroarylpyridines. Such compounds are obtained through the reaction of pyridylboronic acids with heteroaryl halides, resulting in a diverse array of new derivatives with moderate to high yields. Notably, these reactions have facilitated the synthesis of structures like the 5H-pyrrolo[2,3-b:4,5-b′]dipyridine (i.e., 1,5-diazacarbazole) ring system, demonstrating the versatile application of these boronic acids in organic synthesis and drug discovery (Smith et al., 2008).
Ligand Synthesis for Metal Complexes
Boronic acids, including variants like this compound, play a significant role in the synthesis of new ligands for metal complexes. These ligands have been synthesized through in situ generated boronic acids for Suzuki coupling, leading to the formation of pyrrole-pyridine based ligands. Such ligands are crucial in the development of metal-organic frameworks (MOFs) and catalysis, showcasing the importance of boronic acids in inorganic chemistry and material science (Böttger et al., 2012).
Pharmaceutical and Biological Applications
The study and development of boron-containing compounds for pharmaceutical and biological applications have significantly benefited from boronic acids like this compound. These compounds are designed to interact with organic compounds and biological molecules, facilitating advancements in medicine, pharmacology, and biology. The synthesis and characterization of these boron-containing materials, including their covalent and non-covalent interactions, highlight their potential as functional groups in drug design and biological studies (Hernández-Negrete et al., 2021).
Coordination Chemistry and Catalysis
The reactivity and coordination chemistry of boronic acids, including this compound, with nitrogen-containing compounds have been explored for their applications in catalysis and material science. These studies involve synthesizing borane-N-compound adducts, which are pivotal in understanding the interaction between boronic acids and various Lewis bases. The resulting compounds demonstrate potential applications in polymerization catalysts for olefins and further chemical transformations, emphasizing the role of boronic acids in catalytic processes (Focante et al., 2006).
Safety and Hazards
Mechanism of Action
Target of Action
1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid primarily targets the fibroblast growth factor receptors (FGFRs) , specifically FGFR1, FGFR2, and FGFR3 . FGFRs are crucial in regulating cell proliferation, differentiation, and survival. Abnormal activation of these receptors is associated with various cancers, making them significant targets for cancer therapy .
Mode of Action
The compound interacts with FGFRs by binding to their tyrosine kinase domain, inhibiting their activity . This binding prevents the autophosphorylation of tyrosine residues, which is essential for the activation of downstream signaling pathways. As a result, the compound effectively blocks the FGFR-mediated signaling cascade, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Biochemical Pathways
By inhibiting FGFRs, 1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid affects several key signaling pathways, including:
- RAS-MEK-ERK pathway : This pathway is involved in cell division and differentiation. Inhibition leads to reduced cell proliferation .
- PI3K-Akt pathway : This pathway promotes cell survival and growth. Inhibition results in increased apoptosis .
- PLCγ pathway : This pathway is involved in cell migration and invasion. Inhibition reduces the metastatic potential of cancer cells .
Pharmacokinetics
The pharmacokinetic profile of 1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid includes:
These properties influence its bioavailability and therapeutic efficacy, ensuring sufficient concentrations reach the target tissues.
Result of Action
At the molecular level, the inhibition of FGFRs leads to decreased phosphorylation of downstream signaling molecules. This results in:
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the compound’s stability and efficacy. For instance:
- Biomolecules : Interactions with other proteins or enzymes can affect its binding affinity and overall effectiveness .
: Source
Biochemical Analysis
Biochemical Properties
(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). It interacts with enzymes, proteins, and other biomolecules involved in the FGFR signaling pathway. The compound binds to the active site of FGFRs, inhibiting their activity and thereby affecting downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, the compound has been shown to inhibit cell proliferation, induce apoptosis, and reduce cell migration and invasion . These effects are primarily mediated through the inhibition of FGFR signaling, which is crucial for cell growth and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active site of FGFRs, leading to their inhibition. This binding prevents the dimerization and autophosphorylation of FGFRs, which are essential steps for the activation of downstream signaling pathways . The inhibition of these pathways results in changes in gene expression and cellular behavior, ultimately leading to reduced cell proliferation and increased apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its stability and activity can be affected by factors such as temperature and pH. Long-term studies have shown that the compound can maintain its inhibitory effects on FGFRs over extended periods, leading to sustained changes in cellular function . Degradation products may form over time, potentially affecting its efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity without causing significant toxicity. At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to FGFR signaling. It interacts with enzymes and cofactors that regulate the phosphorylation and dephosphorylation of FGFRs and their downstream targets . The compound’s effects on metabolic flux and metabolite levels are primarily mediated through its inhibition of FGFR activity, which can alter cellular metabolism and energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments where FGFRs are present . The compound’s distribution can affect its efficacy and toxicity, as it needs to reach its target sites to exert its inhibitory effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization to the plasma membrane and cytoplasm allows it to interact with FGFRs and inhibit their activity, leading to changes in cellular behavior and function.
properties
IUPAC Name |
[1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-3-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BN2O4S/c1-10-4-6-11(7-5-10)22(20,21)17-9-13(15(18)19)12-3-2-8-16-14(12)17/h2-9,18-19H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMVMHYCONCGCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(C2=C1C=CC=N2)S(=O)(=O)C3=CC=C(C=C3)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671953 | |
Record name | [1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20671953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
882562-39-2 | |
Record name | [1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20671953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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